molecular formula C22H19N3O B15074730 N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine CAS No. 853310-73-3

N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine

Cat. No.: B15074730
CAS No.: 853310-73-3
M. Wt: 341.4 g/mol
InChI Key: VJFBCQCTNROCJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazoline core substituted with a phenyl group and a 4-methoxybenzylamine moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its quinazoline core is particularly significant in medicinal chemistry for its role in enzyme inhibition and potential therapeutic applications.

Properties

CAS No.

853310-73-3

Molecular Formula

C22H19N3O

Molecular Weight

341.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-phenylquinazolin-4-amine

InChI

InChI=1S/C22H19N3O/c1-26-18-13-11-16(12-14-18)15-23-22-19-9-5-6-10-20(19)24-21(25-22)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,23,24,25)

InChI Key

VJFBCQCTNROCJX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.